molecular formula C16H22N4O B2596738 2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide CAS No. 2034534-87-5

2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

Cat. No.: B2596738
CAS No.: 2034534-87-5
M. Wt: 286.379
InChI Key: RKBLCCCGMUCBPZ-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with dimethyl groups and a triazole ring. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl groups and a triazole ring enhances its stability and reactivity, making it a valuable compound in various research fields .

Properties

IUPAC Name

2,4-dimethyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-11(2)15(8-20-10-17-9-18-20)19-16(21)14-6-5-12(3)7-13(14)4/h5-7,9-11,15H,8H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBLCCCGMUCBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(CN2C=NC=N2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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